5-((4'-Methyl-[1,1'-biphenyl]-4-yl)oxy)furan-2-carbaldehyde

Catalog No.
S12249050
CAS No.
M.F
C18H14O3
M. Wt
278.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-((4'-Methyl-[1,1'-biphenyl]-4-yl)oxy)furan-2-car...

Product Name

5-((4'-Methyl-[1,1'-biphenyl]-4-yl)oxy)furan-2-carbaldehyde

IUPAC Name

5-[4-(4-methylphenyl)phenoxy]furan-2-carbaldehyde

Molecular Formula

C18H14O3

Molecular Weight

278.3 g/mol

InChI

InChI=1S/C18H14O3/c1-13-2-4-14(5-3-13)15-6-8-16(9-7-15)20-18-11-10-17(12-19)21-18/h2-12H,1H3

InChI Key

NWTAACIMFJJEGO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=CC=C(C=C2)OC3=CC=C(O3)C=O

5-((4'-Methyl-[1,1'-biphenyl]-4-yl)oxy)furan-2-carbaldehyde is an organic compound with the molecular formula C18H14O3 and a molecular weight of approximately 278.307 g/mol. This compound features a furan ring substituted with a 4-methyl-1,1'-biphenyl group and an aldehyde functional group at the 2-position of the furan. The structure can be represented by the following SMILES notation: Cc1ccc(cc1)-c1ccc(Oc2ccc(C=O)o2)cc1 . Its unique structure combines aromatic and heterocyclic elements, which may confer specific chemical properties and biological activities.

Due to its functional groups:

  • Aldol Condensation: The aldehyde group can undergo aldol condensation with other aldehydes or ketones under basic conditions, leading to β-hydroxy aldehydes or ketones.
  • Reduction Reactions: The aldehyde can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
  • Electrophilic Aromatic Substitution: The aromatic rings present in the compound can engage in electrophilic aromatic substitution reactions, allowing for further functionalization.

Several synthetic routes can be employed to synthesize 5-((4'-Methyl-[1,1'-biphenyl]-4-yl)oxy)furan-2-carbaldehyde:

  • Furan Synthesis: The furan ring can be synthesized via the cyclodehydration of furfuryl alcohol or other precursors.
  • Biphenyl Substitution: A biphenyl derivative can be introduced through nucleophilic substitution reactions where the hydroxyl group of the furan reacts with a suitable biphenyl derivative.
  • Aldehyde Formation: The introduction of the aldehyde group can be achieved through oxidation of a corresponding alcohol or through formylation reactions.

5-((4'-Methyl-[1,1'-biphenyl]-4-yl)oxy)furan-2-carbaldehyde has potential applications in various fields:

  • Pharmaceuticals: Due to its structural characteristics, it may serve as a lead compound for drug development targeting specific diseases.
  • Material Science: Its unique properties could make it suitable for use in polymer synthesis or as a building block in organic electronics.
  • Research: It may be utilized in studies exploring the reactivity and properties of furan derivatives.

Several compounds share structural similarities with 5-((4'-Methyl-[1,1'-biphenyl]-4-yl)oxy)furan-2-carbaldehyde:

Compound NameStructureKey Features
4'-Methyl-[1,1'-biphenyl]-2-carbaldehydeStructureLacks furan ring; simpler structure
5-(Chlorophenoxy)methylfuran-2-carbaldehydeStructureContains chlorine substitution; different biological activity
5-Methoxycarbonylfuran-2-carbaldehydeNot availableDifferent substituents; potential for varying reactivity

Uniqueness

The uniqueness of 5-((4'-Methyl-[1,1'-biphenyl]-4-yl)oxy)furan-2-carbaldehyde lies in its combination of a biphenyl moiety with a furan ring and an aldehyde functional group. This specific arrangement may provide distinct electronic properties and reactivity patterns compared to similar compounds.

XLogP3

4.6

Hydrogen Bond Acceptor Count

3

Exact Mass

278.094294304 g/mol

Monoisotopic Mass

278.094294304 g/mol

Heavy Atom Count

21

Dates

Last modified: 08-09-2024

Explore Compound Types